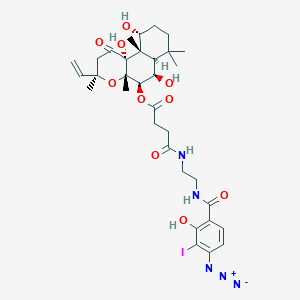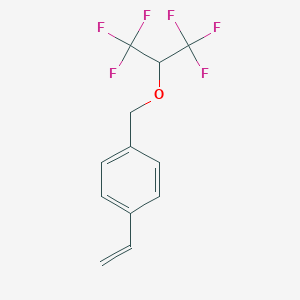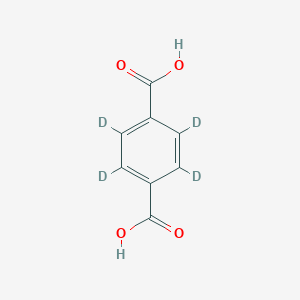![molecular formula C22H28MnN4O14P2-2 B044352 Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex CAS No. 119797-12-5](/img/structure/B44352.png)
Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese dipyridoxyl diphosphate is a paramagnetic hepatobiliary contrast agent used in magnetic resonance imaging (MRI) to enhance the visualization of liver and pancreatic lesions. This compound is particularly effective due to its high affinity for hepatocytes, making it a valuable tool in differentiating between pathological and normal liver tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese dipyridoxyl diphosphate involves the chelation of manganese (II) ions with dipyridoxyl diphosphate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the chelate. The process involves the following steps:
- Dissolution of manganese (II) chloride in water.
- Addition of dipyridoxyl diphosphate to the solution.
- Adjustment of pH to facilitate chelation.
- Purification of the resulting manganese dipyridoxyl diphosphate chelate .
Industrial Production Methods
Industrial production of manganese dipyridoxyl diphosphate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese dipyridoxyl diphosphate primarily undergoes chelation reactions. It can also participate in redox reactions due to the presence of manganese, which can exist in multiple oxidation states.
Common Reagents and Conditions
Chelation: Involves manganese (II) chloride and dipyridoxyl diphosphate under controlled pH conditions.
Redox Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like ascorbic acid.
Major Products
The primary product of the chelation reaction is manganese dipyridoxyl diphosphate itself. In redox reactions, the products depend on the specific reagents used and the conditions of the reaction .
Wissenschaftliche Forschungsanwendungen
Manganese dipyridoxyl diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in MRI to study the liver and pancreas.
Biology: Helps in visualizing cellular structures and understanding cellular uptake mechanisms.
Medicine: Used in clinical imaging to detect liver and pancreatic lesions, and in research on chemotherapy-induced peripheral neuropathy.
Industry: Employed in the development of new imaging agents and diagnostic tools
Wirkmechanismus
After intravenous administration, manganese dipyridoxyl diphosphate dissociates slowly, releasing manganese ions that are taken up by hepatocytes with high affinity. The ligand, dipyridoxyl diphosphate, is distributed to the extracellular fluid and later eliminated via urine. The manganese ions enhance the contrast in MRI by increasing the signal intensity of liver and pancreatic tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium benzyloxy-proprionic-tetraacetic acid
- Iron ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid)
Uniqueness
Manganese dipyridoxyl diphosphate is unique due to its high affinity for hepatocytes and its ability to provide long-lasting contrast enhancement in MRI. Unlike gadolinium-based agents, it is less likely to cause nephrogenic systemic fibrosis, making it a safer alternative for patients with renal impairment .
Eigenschaften
CAS-Nummer |
119797-12-5 |
|---|---|
Molekularformel |
C22H28MnN4O14P2-2 |
Molekulargewicht |
689.4 g/mol |
IUPAC-Name |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-4 |
InChI-Schlüssel |
QDQFSBKXQQZVTB-UHFFFAOYSA-J |
SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Kanonische SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Synonyme |
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


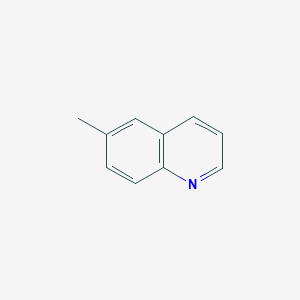
![copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B44276.png)
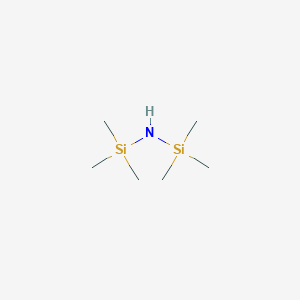
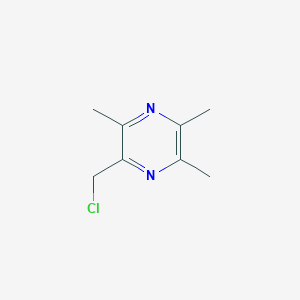
![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
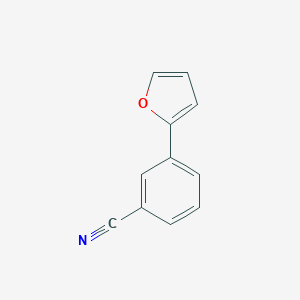
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
